molecular formula C22H18N8O3 B11674715 2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol

2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol

Cat. No.: B11674715
M. Wt: 442.4 g/mol
InChI Key: NYZUTTZQJYIBTC-OEAKJJBVSA-N
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Description

2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL is a complex organic compound characterized by its unique structure, which includes a triazine ring and nitrophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL typically involves multiple steps, starting with the preparation of the triazine core. This is followed by the introduction of phenylamino groups and the subsequent formation of the hydrazinylidene linkage. The final step involves the nitration of the phenol group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL undergoes various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The phenylamino groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenol group yields quinones, while reduction of the nitro group results in the formation of aniline derivatives.

Scientific Research Applications

2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazine ring and nitrophenol group play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-TRIS(4-AMINOPHENYL)-1,3,5-TRIAZINE
  • 4,4’,4’'-(1,3,5-TRIAZINE-2,4,6-TRIYL)TRIANILINE

Uniqueness

Compared to similar compounds, 2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL stands out due to its unique combination of a triazine ring and nitrophenol group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H18N8O3

Molecular Weight

442.4 g/mol

IUPAC Name

2-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-4-nitrophenol

InChI

InChI=1S/C22H18N8O3/c31-19-12-11-18(30(32)33)13-15(19)14-23-29-22-27-20(24-16-7-3-1-4-8-16)26-21(28-22)25-17-9-5-2-6-10-17/h1-14,31H,(H3,24,25,26,27,28,29)/b23-14+

InChI Key

NYZUTTZQJYIBTC-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC=CC=C4

Origin of Product

United States

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